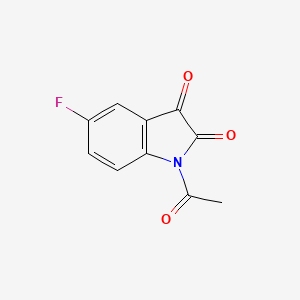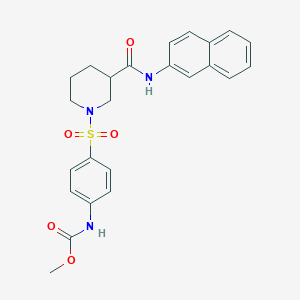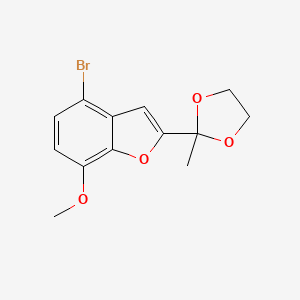![molecular formula C22H22ClN5O B2403329 2-(2-氯苯基)-N-[6-(4-苯基哌嗪-1-基)嘧啶-4-基]乙酰胺 CAS No. 1396856-21-5](/img/structure/B2403329.png)
2-(2-氯苯基)-N-[6-(4-苯基哌嗪-1-基)嘧啶-4-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and a pyrimidinyl acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
科学研究应用
2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 2-chlorophenyl.
Piperazine Derivative Formation: The next step involves the synthesis of the phenylpiperazine derivative through a nucleophilic substitution reaction.
Pyrimidine Ring Construction: The pyrimidine ring is constructed via a cyclization reaction involving appropriate precursors.
Coupling Reaction: Finally, the chlorophenyl intermediate, phenylpiperazine derivative, and pyrimidine ring are coupled together using acetamide as a linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
- 2-(2-chlorophenyl)-N-[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]acetamide
- 2-(2-chlorophenyl)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Uniqueness
What sets 2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, enhances its ability to interact with biological targets, making it a compound of significant interest in medicinal chemistry.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-19-9-5-4-6-17(19)14-22(29)26-20-15-21(25-16-24-20)28-12-10-27(11-13-28)18-7-2-1-3-8-18/h1-9,15-16H,10-14H2,(H,24,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARPXWKZQBYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)
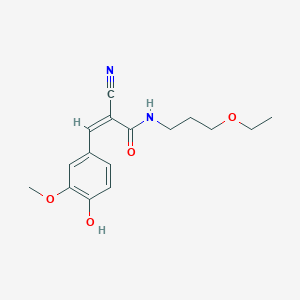
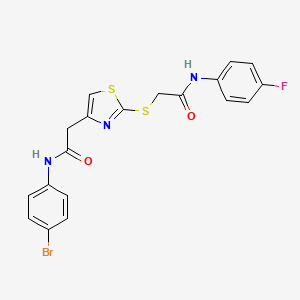
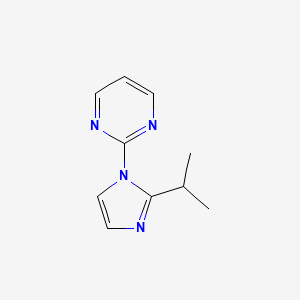
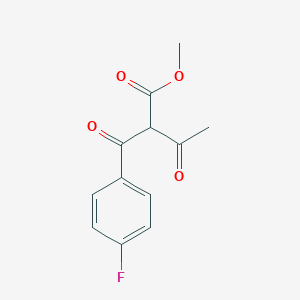
![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)

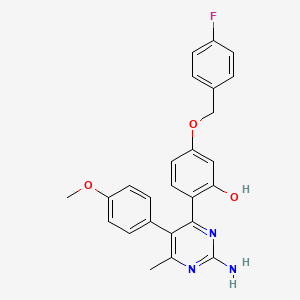
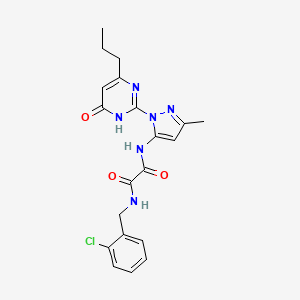
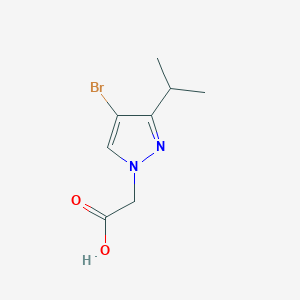
![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)
